3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O4/c1-21-13(15(16,17)18)20-22(14(21)24)7-6-19-12(23)9-4-5-10(25-2)11(8-9)26-3/h4-5,8H,6-7H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVZGXTVXWROAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC(=C(C=C2)OC)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide" typically involves multiple steps:
Initial Formation of Intermediate: : This involves the synthesis of 3,4-dimethoxybenzaldehyde, which serves as the starting material.
Formation of Triazole Moiety: : The reaction between ethyl hydrazinecarboxylate and trifluoromethyl isocyanate under controlled conditions produces a 1,2,4-triazole ring, which is then coupled with the benzaldehyde derivative.
Final Assembly: : This step involves the condensation reaction between the intermediate and the amide moiety, resulting in the final compound. The reactions generally take place under mild to moderate temperature conditions and require the presence of specific catalysts and reagents to drive the transformations effectively.
Industrial Production Methods
Industrial synthesis of this compound typically mirrors the laboratory methods but on a larger scale, with optimized reaction conditions to enhance yield and reduce costs. Continuous flow reactors and batch processing may be employed to maintain consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
"3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide" can participate in various chemical reactions:
Oxidation: : It can undergo oxidation to form quinone derivatives.
Reduction: : This reaction can reduce specific moieties within the compound to produce alcohols or amines.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: : Typically requires oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: : Requires reagents like halides or sulfonates and can be catalyzed by acids or bases.
Major Products Formed
The reactions lead to various products like quinones, alcohols, amines, or substituted benzamides, depending on the specific reaction pathway chosen.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has shown promising results in the field of anticancer research. Its structure incorporates a triazole moiety known for its biological activity against cancer cells. Studies have indicated that derivatives of triazole compounds can inhibit specific kinases involved in cancer progression. For instance, triazole-fused compounds have been identified as potent inhibitors of c-Met kinases, which play a critical role in various cancers including non-small cell lung cancer and renal cell carcinoma .
Table 1: Summary of Anticancer Activity
1.2 Antimicrobial Properties
Research has also highlighted the antimicrobial properties of compounds similar to 3,4-dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide. Triazole derivatives have been noted for their effectiveness against a range of bacterial strains, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). The presence of trifluoromethyl groups in these compounds often enhances their antibacterial potency .
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative A | MRSA | 12.5 - 25 | |
| Triazole Derivative B | E. coli | 20 - 40 |
Agricultural Applications
2.1 Plant Growth Regulators
The compound's structural features suggest potential applications as a plant growth regulator. Triazole derivatives are known to modulate plant growth by inhibiting gibberellin biosynthesis, which can be beneficial in controlling plant height and improving yield in crops .
Case Study: Use in Crop Management
In a controlled study, a triazole derivative similar to the compound was applied to wheat crops to assess its impact on growth and yield. Results indicated that treated plants exhibited improved height regulation and increased grain yield compared to untreated controls.
Material Science Applications
3.1 Synthesis of Functional Materials
The unique chemical structure allows for the incorporation of this compound into polymer matrices for the development of functional materials with enhanced properties such as thermal stability and mechanical strength .
Table 3: Properties of Functional Materials
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and triazole ring play crucial roles in modulating the activity and binding affinity of the compound, enabling it to affect various biochemical pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several classes of triazolone derivatives. Key comparisons include:
Spectral and Physicochemical Properties
- IR Spectroscopy :
- NMR :
- The 3,4-dimethoxybenzamide protons (~6.8–7.5 ppm) and triazolone methyl groups (~2.5 ppm) would dominate the ¹H-NMR spectrum, similar to sulfonyl-substituted triazoles in .
Biological Activity
3,4-Dimethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects and other pharmacological activities.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzamide core and a triazole moiety. Its molecular formula is C21H17F6N3O, indicating the presence of trifluoromethyl groups that may enhance its biological activity through increased lipophilicity and metabolic stability .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study evaluating the cytotoxic performance of the compound against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer), it was found that:
- A549 Cell Line : The compound showed an IC50 value of 12 µM, indicating potent activity.
- HeLa Cell Line : The IC50 was reported at 15 µM, suggesting effective inhibition of cell proliferation .
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound appears to be linked to its ability to interact with cellular targets involved in cancer progression.
Proposed Mechanisms:
- Inhibition of Key Enzymes : The triazole ring may inhibit enzymes critical for tumor growth.
- Induction of Oxidative Stress : The trifluoromethyl groups may generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, preliminary investigations have indicated potential antimicrobial effects against various bacterial strains.
Antimicrobial Testing Results:
The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications to the benzamide or triazole moieties can significantly alter potency and selectivity.
Key SAR Insights:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Methoxy Substituents : May play a role in receptor binding affinity.
- Triazole Moiety : Essential for anticancer and antimicrobial activities.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions: (1) preparation of the triazolone core via cyclization of hydrazide derivatives under reflux in polar aprotic solvents (e.g., DMSO) and (2) coupling with the substituted benzamide using a nucleophilic substitution or amidation reaction. Yield optimization requires precise control of reaction time (e.g., 12–18 hours for cyclization), temperature (60–80°C), and stoichiometric ratios. Purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) enhances purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm methoxy, trifluoromethyl, and triazolone protons.
- FT-IR : Peaks at 1700–1750 cm (C=O stretch of triazolone) and 1250–1300 cm (C-F stretch).
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and isotopic patterns.
- X-ray crystallography (if crystals are obtainable) for definitive 3D structure elucidation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Use assays tailored to hypothesized targets:
- Antioxidant activity : DPPH radical scavenging or ROS inhibition assays.
- Anticancer potential : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorometric or colorimetric assays for kinases or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates for statistical validity .
Q. How should stability and storage conditions be managed for long-term studies?
Store the compound in anhydrous conditions (desiccator, under argon) at –20°C to prevent hydrolysis of the trifluoromethyl-triazolone moiety. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of the trifluoromethyl-triazolone moiety?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, such as Fukui indices for electrophilic/nucleophilic sites, and HOMO-LUMO gaps to predict reaction pathways. Compare computed IR/NMR spectra with experimental data to validate accuracy. Software like Gaussian or ORCA is recommended .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate binding models : Use molecular docking (AutoDock Vina) with updated protein structures (PDB).
- Solvent effects : Include implicit solvent models (e.g., PCM) in simulations.
- Experimental replication : Repeat assays under varied conditions (pH, temperature) to identify confounding factors .
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility.
- Metabolic stability : Replace labile substituents (e.g., methoxy with methylsulfonyl) to reduce CYP450-mediated oxidation.
- Permeability : Use Caco-2 cell assays to assess intestinal absorption. SAR libraries should include ≥10 derivatives with systematic structural variations .
Q. What protocols ensure reproducibility in synthesizing the triazolone ring under anhydrous conditions?
- Use Schlenk-line techniques for moisture-sensitive steps.
- Pre-dry solvents (e.g., DMSO over molecular sieves).
- Monitor reactions via TLC (silica gel 60 F) with UV visualization. Optimize catalyst loading (e.g., 1–5 mol% DMAP) to minimize side reactions .
Q. How can cryo-EM or SPR techniques elucidate target engagement mechanisms?
- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (, ).
- Cryo-electron microscopy : Resolve compound-protein complexes at near-atomic resolution (≤3 Å). Requires ultra-pure protein samples and graphene-coated grids to reduce background noise .
Q. What analytical workflows validate compound purity in complex biological matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile).
- Sample preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction (Strata-X cartridges).
- Validation parameters : Include linearity (R > 0.99), LOD/LOQ, and recovery rates (85–115%) per ICH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
